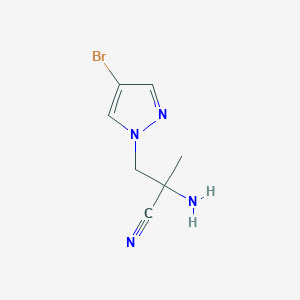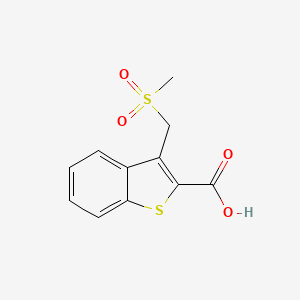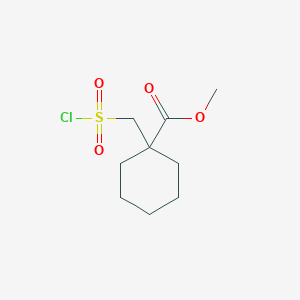
1-Chlorosulfonylmethylcyclohexanecarboxylic acid methyl ester
Descripción general
Descripción
1-Chlorosulfonylmethylcyclohexanecarboxylic acid methyl ester is a chemical compound with the molecular formula C9H15ClO4S and a molecular weight of 254.73 g/mol. It is a type of fatty acid ester, which are derived by transesterification of fats with methanol .
Synthesis Analysis
Esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Capillary columns with Carbowax-type (polyethylene glycol) stationary phases are typically used for analyses of saturated and unsaturated fatty acid methyl esters .Molecular Structure Analysis
The molecular structure of 1-Chlorosulfonylmethylcyclohexanecarboxylic acid methyl ester can be analyzed using techniques such as mass spectrometry (MS). In MS, organic molecules are bombarded by electrons or other ionic species causing them to ionize and fragment for separation by a magnetic field .Chemical Reactions Analysis
Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides . The triglyceride transesterification process can be analyzed using various 1D and 2D NMR techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Chlorosulfonylmethylcyclohexanecarboxylic acid methyl ester can be analyzed through various techniques. For example, the esterification of carotenoids can result in substantial changes in their properties such as solubility and susceptibility to oxidation .Aplicaciones Científicas De Investigación
Environmental Biomarker Development
1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH) is utilized as a plasticizer to replace phthalates in various applications. Research has identified urinary metabolites of DINCH, which can serve as biomarkers for exposure assessment. The oxidative metabolites, including cyclohexane-1,2-dicarboxylic acid-monocarboxy isooctyl ester (MCOCH), cyclohexane-1,2-dicarboxylic acid-mono(oxo-isononyl) ester (MONCH), and cyclohexane-1,2-dicarboxylic acid-mono(hydroxy-isononyl) ester (MHNCH), indicate environmental exposure to DINCH and its potential health impact. This discovery enables more accurate assessment of exposure to plasticizers and their effects on human health (Silva et al., 2013).
Synthetic Chemistry and Natural Product Synthesis
The chemical reactivity of cyclohexanecarboxylic acid derivatives, such as 1-chlorosulfonylmethylcyclohexanecarboxylic acid methyl ester, plays a significant role in the synthesis of various compounds. For instance, the treatment of methyl-substituted 1-chloro-2-oxo-1-cyclohexanecarboxylic esters with anhydrous Na2CO3 in refluxing xylene produces methyl-substituted 1-cyclopentene-1-carboxylic esters. This process is crucial for generating intermediates important in the synthesis of natural products and other organic compounds, demonstrating the versatility and importance of cyclohexanecarboxylic acid derivatives in synthetic chemistry (TakedaAkira & TsuboiSadao, 1977).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 1-(chlorosulfonylmethyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO4S/c1-14-8(11)9(7-15(10,12)13)5-3-2-4-6-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTNEUAGFFPFCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chlorosulfonylmethylcyclohexanecarboxylic acid methyl ester | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-tert-butyl-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525949.png)

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1525955.png)
![3-Amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid dihydrochloride](/img/structure/B1525956.png)
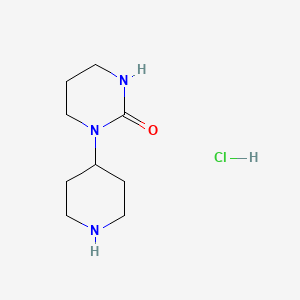
![1-{[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B1525958.png)
![1-[(4-Aminophenyl)methyl]-3-ethylurea](/img/structure/B1525959.png)
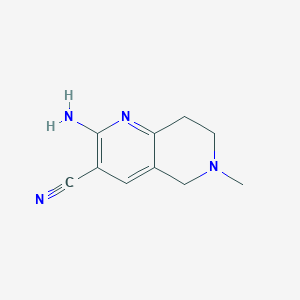
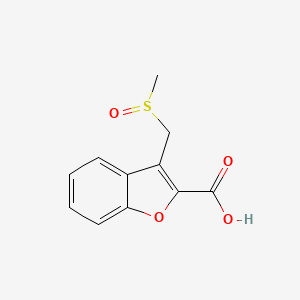
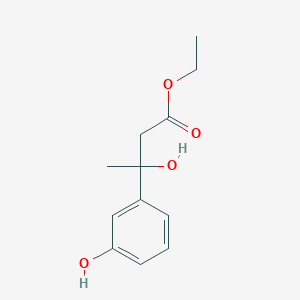
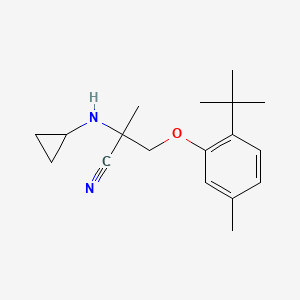
![3-[(1H-pyrazol-3-ylmethyl)sulfamoyl]propanoic acid](/img/structure/B1525968.png)
